5-Bromo-2-hydroxy-3-nitrobenzoic acid
Overview
Description
5-Bromo-2-hydroxy-3-nitrobenzoic acid: is an organic compound with the molecular formula C7H4BrNO5. It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid typically involves the nitration of 5-bromo-2-hydroxybenzoic acid. The process can be summarized as follows:
Nitration Reaction: 5-Bromo-2-hydroxybenzoic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature. This introduces the nitro group into the aromatic ring, yielding this compound.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted with other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder with hydrochloric acid.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields 5-Bromo-2-hydroxy-3-aminobenzoic acid.
Ester Derivatives: Esterification forms compounds like methyl 5-Bromo-2-hydroxy-3-nitrobenzoate.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: Employed in analytical methods to detect and quantify specific substances.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interactions of brominated and nitroaromatic compounds with biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Explored for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the bromine and hydroxyl groups, resulting in different chemical properties and reactivity.
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but with a pyridine ring instead of a benzene ring, leading to different chemical behavior.
Uniqueness: 5-Bromo-2-hydroxy-3-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential applications in various fields. Its combination of functional groups makes it a versatile compound for synthetic and research purposes.
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYJGSJKQMVWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074425 | |
Record name | 5-Bromo-3-nitrosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10169-50-3 | |
Record name | Benzoic acid, 5-bromo-2-hydroxy-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-3-nitrosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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